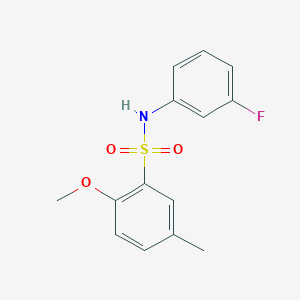
N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as FMMS, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been studied for its ability to modulate various biological processes.
Mecanismo De Acción
N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide acts as a carbonic anhydrase inhibitor, which means it inhibits the activity of the enzyme carbonic anhydrase. This enzyme is involved in various biological processes, including the regulation of pH in the body. By inhibiting the activity of carbonic anhydrase, N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide can modulate various biological processes, including the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition has been shown to reduce the growth and proliferation of cancer cells. N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide has also been shown to exhibit anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments. It has been shown to exhibit low solubility in water, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide. One potential direction is the development of N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide-based drugs for the treatment of cancer and other diseases. Another potential direction is the study of N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide in combination with other drugs to determine its effectiveness in combination therapies. Additionally, further research is needed to determine the optimal dosage and administration of N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide for therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide involves the reaction of 3-fluoroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide has been studied for its ability to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in various types of cancer cells. This inhibition has been shown to reduce the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-10-6-7-13(19-2)14(8-10)20(17,18)16-12-5-3-4-11(15)9-12/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGUEUULNJAZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

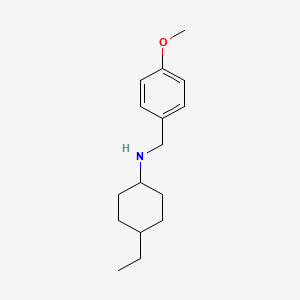
![3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5730433.png)
![2-[(4-tert-butylbenzylidene)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5730434.png)
![N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5730446.png)
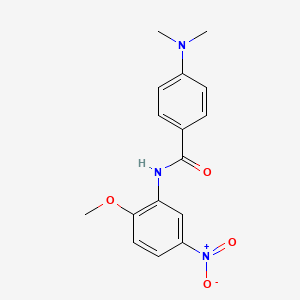

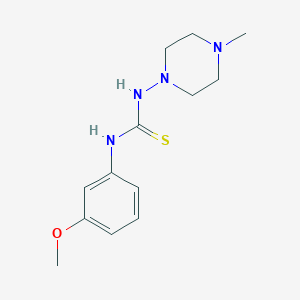
![N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5730468.png)
![2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5730484.png)
![N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5730485.png)
![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5730490.png)
![1-(4-fluorobenzyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5730501.png)
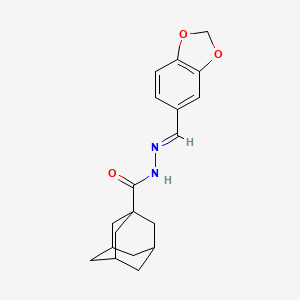
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5730517.png)